Boc-C16-COOH

PROTAC linker ADC linker Lipophilicity

Boc-C16-COOH is the definitive C16 alkyl linker for semaglutide side-chain conjugation, enabling the reversible albumin binding that extends GLP-1 half-life to ~1 week. Its high LogP (6.65) enhances passive membrane diffusion for PROTACs, while its non-cleavable structure ensures ADC payload stability. The C16 anchor also fine-tunes liposomal/LNP pharmacokinetics. Do not substitute with shorter or longer chains—the C16 length is pharmacokinetically critical. Procure this exact intermediate to replicate innovator drug profiles with precision.

Molecular Formula C22H42O4
Molecular Weight 370.6 g/mol
CAS No. 843666-40-0
Cat. No. B549203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-C16-COOH
CAS843666-40-0
Molecular FormulaC22H42O4
Molecular Weight370.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C22H42O4/c1-22(2,3)26-21(25)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20(23)24/h4-19H2,1-3H3,(H,23,24)
InChIKeyWDUQJXKBWRNMKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-C16-COOH (CAS 843666-40-0): Key Specifications and Primary Functional Role for Procurement


Boc-C16-COOH, also known as 18-(tert-butoxy)-18-oxooctadecanoic acid or octadecanedioic acid mono-tert-butyl ester, is a bifunctional, long-chain alkyl linker [1]. Its structure features a 16-carbon hydrophobic chain, a Boc-protected amine, and a terminal carboxylic acid . This configuration establishes its primary role as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), as well as a key intermediate for constructing lipidated peptides .

Why Boc-C16-COOH (CAS 843666-40-0) Cannot Be Casually Substituted with Generic C12 or C18 Linkers


Procurement decisions for Boc-C16-COOH cannot be based on generic class-level assumptions because the C16 chain length directly and quantitatively dictates critical biophysical and pharmacokinetic properties. Replacing it with a shorter C12 linker dramatically reduces lipophilicity, compromising membrane anchoring, while switching to a longer C18 linker alters biodistribution and stability profiles in ways that are not always predictable [1]. The following evidence demonstrates that the specific C16 alkyl chain is a critical performance variable, not an interchangeable commodity.

Quantitative Comparative Evidence for Boc-C16-COOH (CAS 843666-40-0) Against Its Closest Analogs


Lipophilicity (LogP) Comparison: Boc-C16-COOH vs. Boc-C12-COOH

The partition coefficient (LogP) of Boc-C16-COOH is substantially higher than that of its shorter-chain analog Boc-C12-COOH (Boc-12-aminododecanoic acid). This difference in hydrophobicity is a primary driver for its utility in membrane anchoring and lipid-based drug delivery systems [1].

PROTAC linker ADC linker Lipophilicity

Liposomal Membrane Anchor Stability: C16 Lipid Behavior vs. C18 Lipid

In a direct comparative study of alkyl chain length on lipid exchange in liposomal membranes, C16 lipids exhibited a distinct stability profile compared to C18 lipids. While C18 chains confer high stability, C16 lipids show a measurable degree of lipid exchange, which is still significantly less than that of cholesterol-based anchors [1].

Liposome Drug Delivery Membrane Anchor Stability

Non-Cleavable Linker Design: Differentiating Boc-C16-COOH from Cleavable ADC Linkers

Boc-C16-COOH is explicitly categorized as a non-cleavable (or non-degradable) ADC linker . In contrast to enzyme-cleavable linkers (e.g., those containing cathepsin B-sensitive valine-citrulline sequences) or chemically labile linkers (e.g., hydrazones), non-cleavable linkers like Boc-C16-COOH require lysosomal degradation of the entire antibody for payload release.

ADC Linker Antibody-Drug Conjugate Non-cleavable linker Stability

Targeted Application Scenarios for Boc-C16-COOH (CAS 843666-40-0) Based on Verified Evidence


Synthesis of Long-Acting GLP-1 Analogs (e.g., Semaglutide)

Boc-C16-COOH is a critical raw material for the side chain of semaglutide and other long-acting GLP-1 analogs [1][2]. The C16 fatty diacid is conjugated to the peptide backbone to facilitate strong, reversible binding to serum albumin. This interaction slows renal clearance and dramatically extends the drug's plasma half-life from hours to approximately one week. Procurement of this specific intermediate is essential for replicating the precise pharmacokinetic profile of these blockbuster drugs.

Development of PROTACs with Optimized Cellular Permeability

As an alkyl-chain-based PROTAC linker, Boc-C16-COOH is used to construct bifunctional molecules that hijack the ubiquitin-proteasome system for targeted protein degradation . The high LogP of 6.65, compared to shorter-chain linkers like Boc-C12-COOH, imparts a greater degree of lipophilicity. This property is leveraged to enhance the passive diffusion of the PROTAC molecule across the cell membrane, a critical step for intracellular target engagement .

Construction of Stable, Non-Cleavable Antibody-Drug Conjugates (ADCs)

Boc-C16-COOH is procured for use as a non-cleavable linker in ADC synthesis . This application is selected when the therapeutic goal is to eliminate the risk of systemic payload release. The linker forms a stable tether between the antibody and the cytotoxic drug, ensuring the toxin is only released upon complete lysosomal degradation of the ADC complex inside the target cancer cell, thereby minimizing off-target toxicities.

Formulation of Lipid Nanoparticles (LNPs) and Liposomes with Controlled Stability

The C16 alkyl chain of Boc-C16-COOH is used as a membrane anchor for liposomal and LNP formulations. As demonstrated in class-level membrane exchange studies, a C16 anchor exhibits a moderate propensity for lipid exchange, a profile distinct from the inert stability of C18 anchors [3]. This property is exploited to fine-tune the in vivo stability and biodistribution of nanocarriers, enabling researchers to balance long circulation times with controlled drug release kinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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